3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1541965-20-1
VCID: VC2879047
InChI: InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3
SMILES: COCC1CCN(C1)C(=O)Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

CAS No.: 1541965-20-1

Cat. No.: VC2879047

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride - 1541965-20-1

Specification

CAS No. 1541965-20-1
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
Standard InChI InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3
Standard InChI Key JXPITDVDBQCEKU-UHFFFAOYSA-N
SMILES COCC1CCN(C1)C(=O)Cl
Canonical SMILES COCC1CCN(C1)C(=O)Cl

Introduction

Chemical Structure and Properties

Structural Features

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride contains a five-membered pyrrolidine ring with a methoxymethyl (-CH₂OCH₃) substituent at the 3-position and a carbonyl chloride (-COCl) group at the nitrogen atom (position 1). This combination of functional groups contributes to its chemical reactivity and synthetic utility.

Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be anticipated for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride:

PropertyValue/Description
Molecular FormulaC₇H₁₂ClNO₂
Molecular WeightApproximately 177.63 g/mol
Physical StateLikely a colorless to pale yellow liquid or crystalline solid
SolubilitySoluble in organic solvents (e.g., dichloromethane, THF, toluene); reactive with protic solvents
StabilityMoisture-sensitive due to the carbonyl chloride group
StorageRequires storage under inert atmosphere, away from moisture

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

Analytical MethodExpected Features
¹H NMRSignals for pyrrolidine ring protons (3-4 ppm), methoxymethyl group (CH₂O- at ~3.3-3.5 ppm, -OCH₃ at ~3.3 ppm)
¹³C NMRCarbonyl carbon (~170-175 ppm), pyrrolidine ring carbons (25-60 ppm), methoxymethyl carbons
IR SpectroscopyStrong C=O stretching (1770-1800 cm⁻¹), C-O stretching (~1100-1200 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 177, fragmentation patterns involving loss of methoxy group

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves a multi-step process starting from appropriate pyrrolidine derivatives. Based on synthetic methodologies for related compounds, several approaches can be considered:

Synthesis from 3-(Methoxymethyl)pyrrolidine

One potential synthetic route involves the reaction of 3-(Methoxymethyl)pyrrolidine with phosgene or a phosgene equivalent (such as triphosgene or oxalyl chloride):

StepReactionConditionsExpected Yield
1Preparation of 3-(Methoxymethyl)pyrrolidineReduction of appropriate precursor followed by alkylation70-85%
2Formation of carbonyl chlorideReaction with oxalyl chloride in DCM with catalytic DMF75-90%

Alternative Synthetic Route

An alternative approach might involve functionalization of a suitable pyrrolidine derivative, similar to the process described in the patent literature for related compounds :

  • Starting with a protected pyrrolidine-3-carboxylic acid

  • Reduction of the carboxylic acid to an alcohol

  • Methoxymethylation of the alcohol

  • Deprotection of the nitrogen

  • Introduction of the carbonyl chloride group

This approach would require careful control of reaction conditions to prevent side reactions at the various functional groups.

Chemical Reactions

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride functionality makes 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride highly reactive toward nucleophiles. Key reactions include:

Reaction TypeNucleophileProduct TypeConditions
AmidationPrimary/Secondary AminesAmides0-25°C, base (e.g., TEA or DIPEA)
EsterificationAlcoholsEsters0-25°C, base catalyst
ReductionHydride reagents (e.g., LiAlH₄)Aldehydes-78°C to 0°C, anhydrous conditions
HydrolysisWaterCarboxylic acidRoom temperature, aqueous conditions

Reactions of the Methoxymethyl Group

The methoxymethyl group can undergo several transformations:

  • Deprotection to yield hydroxymethyl derivatives

  • Substitution reactions to introduce other functional groups

  • Oxidation to form aldehydes or carboxylic acids

Stability Considerations

Due to the presence of the reactive carbonyl chloride group, 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is sensitive to moisture and protic solvents. Hydrolysis readily occurs in the presence of water or alcohols, forming the corresponding carboxylic acid or ester. Therefore, reactions involving this compound typically require anhydrous conditions and inert atmosphere.

Applications in Research

Synthetic Intermediate

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride serves as a valuable intermediate in the synthesis of:

  • Pharmaceutical compounds, particularly those targeting central nervous system disorders

  • Structurally diverse amides and esters containing the pyrrolidine scaffold

  • Building blocks for combinatorial chemistry and medicinal chemistry programs

Medicinal Chemistry Applications

The pyrrolidine scaffold is present in numerous biologically active compounds. The functionalized pyrrolidine structure in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride makes it particularly useful in medicinal chemistry applications:

Research AreaPotential ApplicationRelevance
CNS Drug DiscoverySynthesis of enzyme inhibitorsPyrrolidine derivatives have shown activity in CNS disorders
Antibacterial ResearchDevelopment of novel antibioticsRelated pyrrolidine compounds show antimicrobial properties
Enzyme InhibitionCreation of tailored enzyme inhibitorsAcylating properties useful for targeting specific enzymes

Biological Activity

Structure-Activity Relationships

Research on related pyrrolidine derivatives suggests potential structure-activity relationships that might apply to compounds synthesized from 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride:

Structural FeaturePotential Effect on Activity
Pyrrolidine ringProvides conformational rigidity and potential for hydrogen bonding
Methoxymethyl groupMay enhance membrane permeability and binding to hydrophobic pockets
Derivatives from carbonyl groupDifferent substituents can tune selectivity and potency

Toxicological Considerations

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride merit comparison:

CompoundStructural DifferenceComparative Reactivity
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylateContains Boc protecting group instead of carbonyl chlorideMuch less reactive, stable to aqueous conditions
3-(Methoxymethyl)pyrrolidine hydrochlorideLacks carbonyl group, contains free amine as HCl saltNucleophilic rather than electrophilic reactivity
3-(Hydroxymethyl)pyrrolidine-1-carbonyl chlorideContains hydroxyl group instead of methoxyMore hydrophilic, potential for additional reactions at hydroxyl group

Functional Group Effects

The presence of different functional groups significantly affects the chemical behavior and applications of these compounds:

  • The carbonyl chloride group in 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride provides high reactivity for derivatization

  • The methoxymethyl group offers protection for the corresponding alcohol and modulates the compound's polarity

  • Boc-protected analogues provide stability during synthetic procedures but reduced reactivity

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride and its derivatives:

  • Exploration of enantioselective synthetic approaches

  • Development of one-pot procedures for more efficient synthesis

  • Investigation of green chemistry alternatives to traditional reagents

Medicinal Chemistry Applications

The potential for derivatives of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride in medicinal chemistry warrants further investigation:

Research AreaSpecific DirectionPotential Impact
CNS DisordersDevelopment of enzyme inhibitorsNovel treatments for neurodegenerative diseases
Antimicrobial ResearchCreation of new antibacterial compoundsAddressing antibiotic resistance
Enzyme ModulationTargeting specific metabolic pathwaysTreatment of metabolic disorders

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable to understand how structural modifications affect biological activity:

  • Systematic variation of substituents on the pyrrolidine ring

  • Exploration of different functional groups at the carbonyl position

  • Investigation of stereochemical effects on biological activity

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